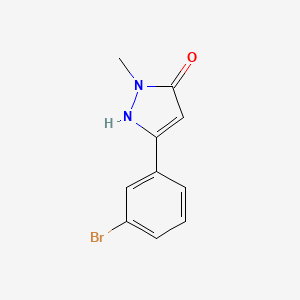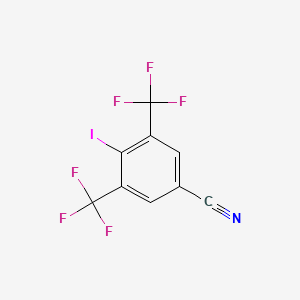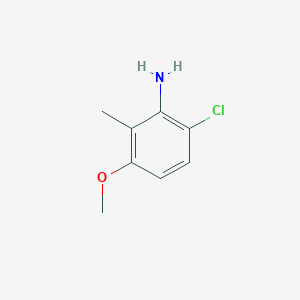
6-Chloro-3-methoxy-2-methylbenzenamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Chloro-3-methoxy-2-methylbenzenamine is an organic compound with the molecular formula C8H10ClNO. It is a derivative of benzenamine, where the benzene ring is substituted with a chlorine atom at the 6th position, a methoxy group at the 3rd position, and a methyl group at the 2nd position. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-3-methoxy-2-methylbenzenamine typically involves multi-step organic reactions One common method is the nitration of 2-methyl-3-methoxyaniline followed by reduction and chlorination The nitration introduces a nitro group, which is then reduced to an amine group
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-3-methoxy-2-methylbenzenamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce various amine derivatives.
Scientific Research Applications
6-Chloro-3-methoxy-2-methylbenzenamine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-Chloro-3-methoxy-2-methylbenzenamine involves its interaction with specific molecular targets. The chlorine and methoxy groups influence its reactivity and binding affinity to various enzymes and receptors. The compound can participate in hydrogen bonding, van der Waals interactions, and other non-covalent interactions, affecting its biological activity.
Comparison with Similar Compounds
Similar Compounds
6-Chloro-2-methylbenzenamine: Lacks the methoxy group, affecting its reactivity and applications.
3-Methoxy-2-methylbenzenamine: Lacks the chlorine atom, leading to different chemical properties.
2-Methylbenzenamine: Lacks both the chlorine and methoxy groups, making it less reactive in certain reactions.
Uniqueness
6-Chloro-3-methoxy-2-methylbenzenamine is unique due to the presence of both chlorine and methoxy groups, which enhance its reactivity and make it a valuable intermediate in organic synthesis. The combination of these substituents allows for a wide range of chemical transformations and applications in various fields.
Properties
Molecular Formula |
C8H10ClNO |
|---|---|
Molecular Weight |
171.62 g/mol |
IUPAC Name |
6-chloro-3-methoxy-2-methylaniline |
InChI |
InChI=1S/C8H10ClNO/c1-5-7(11-2)4-3-6(9)8(5)10/h3-4H,10H2,1-2H3 |
InChI Key |
DTGZIAKFBHADRS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1N)Cl)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


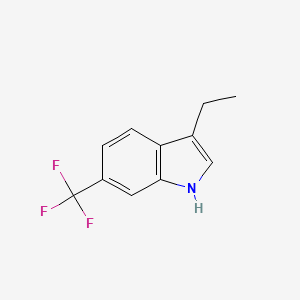

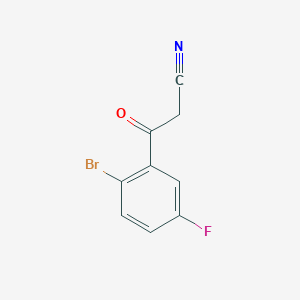

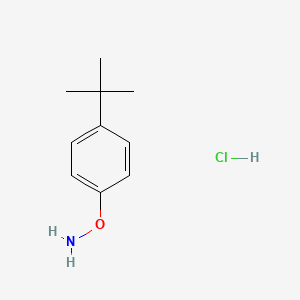

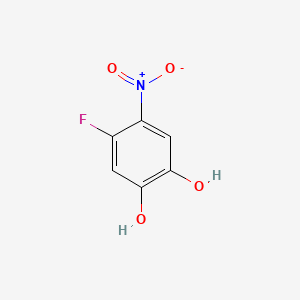
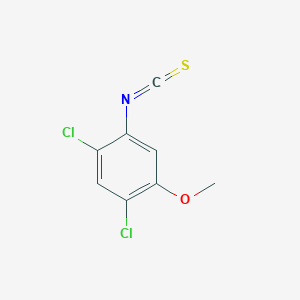
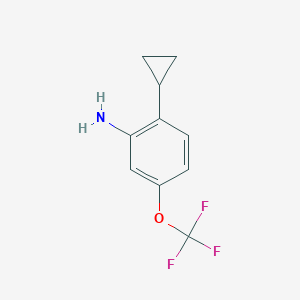
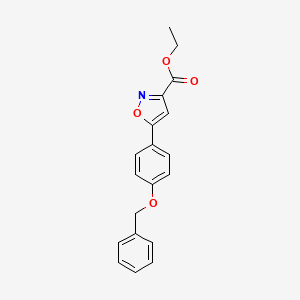

![5-[4-[2-[4-[(1,3-Dioxo-2-benzofuran-5-yl)oxy]-3-methylphenyl]propan-2-yl]-2-methylphenoxy]-2-benzofuran-1,3-dione](/img/structure/B13695963.png)
